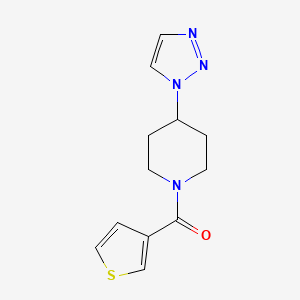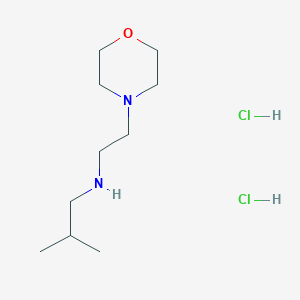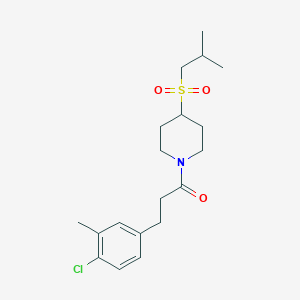
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In
Mechanism of Action
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a selective inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) family members. BTK and JAK are key signaling molecules involved in the growth and survival of cancer cells. By inhibiting these pathways, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma.
Advantages and Limitations for Lab Experiments
One of the major advantages of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone as a research tool is its selectivity for BTK and JAK family members. This allows for more precise targeting of these pathways and reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors. This may limit its usefulness in certain experimental settings where higher potency is required.
Future Directions
There are several potential future directions for research on (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of this compound in other types of cancer, beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves a series of steps starting with the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with a ketone to form the final product. The synthesis method has been optimized to yield high purity this compound with good reproducibility.
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth of cancer cells and induce cell death through multiple mechanisms, including inhibition of BTK and JAK/STAT signaling pathways. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
thiophen-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDLMMAVOVPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)


![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2791371.png)

![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)

![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)


![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)